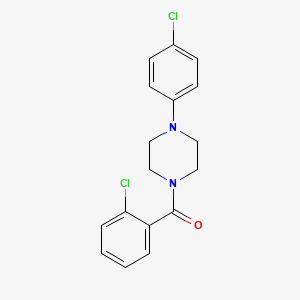

2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two chlorophenyl groups attached to a piperazine ring, which is further connected to a ketone group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone typically involves the reaction of 2-chlorobenzoyl chloride with 4-(4-chlorophenyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents such as dichloromethane or toluene can facilitate the reaction by dissolving the reactants and products efficiently. Additionally, the reaction can be monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those with potential antipsychotic, antidepressant, and anxiolytic activities.

Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets such as receptors and enzymes.

Industrial Applications: It serves as an intermediate in the production of agrochemicals and other fine chemicals.

Wirkmechanismus

The mechanism of action of 2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can act as an antagonist or agonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific biological target and the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cetirizine: A piperazine derivative used as an antihistamine.

Hydroxyzine: Another piperazine derivative with sedative and anxiolytic properties.

Aripiprazole: An antipsychotic drug that contains a piperazine moiety.

Uniqueness

2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorophenyl groups enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets. This makes it a valuable compound in the design and development of new therapeutic agents.

Biologische Aktivität

2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic pathway includes the formation of the piperazine ring followed by the introduction of chlorophenyl groups and subsequent functionalization to yield the ketone structure.

Anticancer Activity

The compound has shown promising anticancer properties in various studies. For instance, a study demonstrated that derivatives of similar piperazine-based compounds exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action often involves apoptosis induction and cell cycle arrest at specific phases, particularly G1 phase, which is critical for halting cancer cell proliferation .

Antimicrobial Activity

Research indicates that certain derivatives of this compound possess notable antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, comparable to standard antibiotics such as ciprofloxacin. The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The compound has also been investigated for its role as a DPP-4 inhibitor, which is significant in the management of type 2 diabetes mellitus. DPP-4 inhibitors are known to enhance insulin secretion and decrease glucagon levels, thereby improving glycemic control. The structure-activity relationship studies suggest that modifications around the piperazine moiety can enhance DPP-4 inhibitory activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Chlorine Substituents : The presence of chlorine atoms on the phenyl rings significantly enhances both anticancer and antimicrobial activities.

- Piperazine Ring : Modifications to the piperazine structure can lead to increased potency against cancer cells and improved DPP-4 inhibition.

- Ketone Functionality : The carbonyl group in the ketone structure is essential for maintaining biological activity, likely through interactions with target proteins.

Case Studies

- Anticancer Studies : A series of experiments evaluated various derivatives for their cytotoxic effects on human cancer cell lines. Compounds were tested using MTT assays, revealing IC50 values that indicate strong anticancer potential compared to established chemotherapeutics .

- Antimicrobial Efficacy : In a comparative study, derivatives were assessed against multiple bacterial strains using tube dilution methods. Results showed that several compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard treatments .

- DPP-4 Inhibition Studies : Molecular docking simulations were performed to predict binding affinities between this compound and DPP-4. Results indicated favorable interactions with key residues critical for enzyme activity .

Eigenschaften

IUPAC Name |

(2-chlorophenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O/c18-13-5-7-14(8-6-13)20-9-11-21(12-10-20)17(22)15-3-1-2-4-16(15)19/h1-8H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJAKDVDUBDVKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.